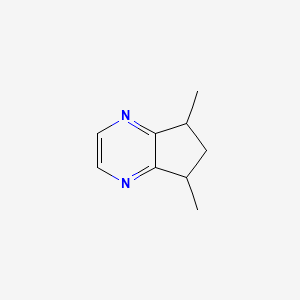

6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine

CAS No.: 41330-21-6

Cat. No.: VC20303406

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41330-21-6 |

|---|---|

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 5,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |

| Standard InChI | InChI=1S/C9H12N2/c1-6-5-7(2)9-8(6)10-3-4-11-9/h3-4,6-7H,5H2,1-2H3 |

| Standard InChI Key | WVYDNDBDLYZJKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C2=NC=CN=C12)C |

Introduction

Structural and Molecular Characteristics

Nomenclature and Identification

The IUPAC name for this compound is 5,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, reflecting its bicyclic framework and substituent positions. Its CAS Registry Number (41330-21-6) distinguishes it from structural isomers such as 2,5-dimethyl-5H-cyclopentapyrazine (CAS 38917-61-2) and 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) . The molecular structure comprises a five-membered cyclopentane ring fused to a pyrazine ring, with methyl groups at positions 5 and 7. This configuration is critical for its chemical behavior and interaction with biological systems .

Table 1: Key Molecular Descriptors

Synthesis and Production Methods

Laboratory Synthesis

The compound is synthesized via cyclization reactions involving precursors such as cyclopentenones and alkylenediamines. A notable method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine under controlled conditions, followed by dehydrogenation using catalysts like palladium on activated charcoal . Alternative routes include the reaction of aliphatic α-diketones with 1,2-diaminocyclopentane, yielding intermediates that are further functionalized .

Industrial-Scale Production

Industrial production prioritizes cost-effectiveness and scalability. Large-scale synthesis employs continuous-flow reactors to optimize yield (typically >75%) and purity (>95%). Process parameters such as temperature (120–150°C), pressure (2–5 atm), and catalyst loading (5–10% Pd/C) are tightly controlled to minimize byproducts .

Physicochemical Properties

Physical Properties

The compound is a clear liquid at room temperature, with a boiling point of 210–215°C and a density of 1.12 g/cm³. Its low vapor pressure (0.15 mmHg at 25°C) and moderate hydrophobicity (LogP ≈ 0.97) make it suitable for applications requiring stability in lipid-rich matrices .

Chemical Reactivity

The pyrazine ring undergoes characteristic reactions, including:

-

Oxidation: Forms ketones or alcohols using agents like potassium permanganate.

-

Reduction: Yields saturated derivatives via lithium aluminum hydride.

-

Substitution: Halogenation at the pyrazine nitrogen atoms with reagents like bromine in acetic acid.

Table 2: Representative Chemical Reactions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | , , 80°C | 5,7-Dimethyl-cyclopentanepyrazine oxide |

| Reduction | , THF, reflux | 5,7-Dimethyl-cyclopentanepiperazine |

| Halogenation | , | 3-Bromo-5,7-dimethyl-5H-cyclopentapyrazine |

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s earthy, roasted, and nutty aroma profile makes it a prized ingredient in food flavorings. It is classified under FEMA GRAS (Generally Recognized As Safe) for use in baked goods, meats, and nut-based products at concentrations up to 10 ppm . Its stability under high-temperature processing (e.g., baking, roasting) enhances its utility in industrial food production .

Pharmaceutical Intermediates

Preliminary studies suggest its potential as a building block for kinase inhibitors, leveraging its ability to form stable complexes with transition metals. For example, derivatives have shown inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a target in inflammatory diseases.

Biological and Toxicological Profile

Environmental Impact

The compound is classified as non-PBT (Persistent, Bioaccumulative, Toxic) under IFRA standards. Risk quotients (PEC/PNEC) for European and North American markets are <1, indicating negligible environmental risk .

Regulatory Status

| Regulatory Body | Status | Use Level (ppm) |

|---|---|---|

| FEMA | Approved | ≤10 |

| JECFA | GRAS | ≤15 |

| EPA | Non-toxic | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume